
Hexanedioic acid, 2-acetyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 2-acetyl-, diethyl ester is synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where adipic acid and ethanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 2-acetyl-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to adipic acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed
Hydrolysis: Adipic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Hexanedioic acid, 2-acetyl-, diethyl ester is used in various scientific research applications, including:
Chemistry: As a plasticizer in the synthesis of polymers and as a solvent in organic reactions.
Biology: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hexanedioic acid, 2-acetyl-, diethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts .
Comparison with Similar Compounds
Hexanedioic acid, 2-acetyl-, diethyl ester can be compared with other similar compounds such as:
Diethyl malonate: Another diester used in organic synthesis.
Dimethyl adipate: A similar ester with methyl groups instead of ethyl groups.
Dioctyl adipate: A higher molecular weight ester used as a plasticizer.
Uniqueness
This compound is unique due to its balance of properties, making it suitable for a wide range of applications. Its moderate molecular weight and ester functionality provide versatility in chemical reactions and industrial uses .
Properties
CAS No. |
90124-78-0 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-acetylhexanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)8-6-7-10(9(3)13)12(15)17-5-2/h10H,4-8H2,1-3H3 |
InChI Key |
PERUQADVYIVQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
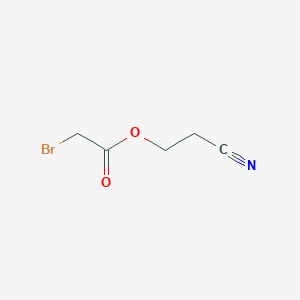
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
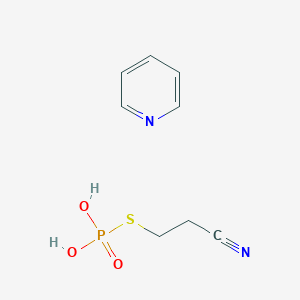

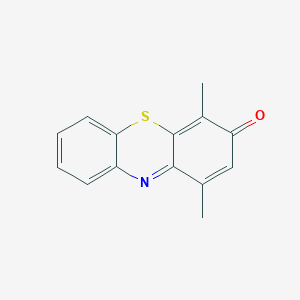
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
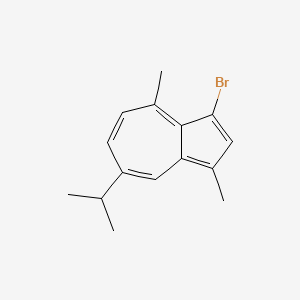
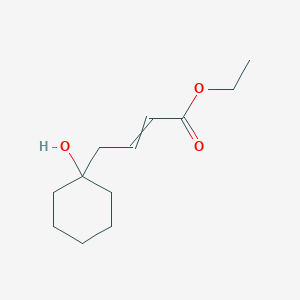
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

